molecular formula C7H4ClF4N B2981734 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline CAS No. 105172-78-9

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline

Cat. No.: B2981734
CAS No.: 105172-78-9
M. Wt: 213.56
InChI Key: JPQADMWPLDPPKO-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline (CAS No: 105172-78-9) is a halogen-substituted aniline derivative with the molecular formula C7H4ClF4N and a molecular weight of 213.56 g/mol . Anilines with chloro, fluoro, and trifluoromethyl substituents are versatile building blocks in organic synthesis and materials science. Research into structurally similar compounds, such as 4-Chloro-3-(trifluoromethyl)aniline, indicates their role as intermediates in the production of agrochemicals like herbicides and pesticides . Furthermore, such trifluoromethylated anilines are of significant interest in the development of materials with non-linear optical (NLO) properties, which have potential applications in technologies like optical communication and data storage . The distinct electronic properties imparted by the combination of halogen and trifluoromethyl groups make this compound a valuable scaffold for pharmaceutical R&D and the synthesis of more complex, functional molecules. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for personal, medicinal, or household use.

Properties

IUPAC Name

2-chloro-5-fluoro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQADMWPLDPPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline typically involves halogenation and amination reactions. One common method involves the reaction of 2-Chloro-5-fluoro-3-(trifluoromethyl)nitrobenzene with a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the desired aniline compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of diamines.

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
2-Chloro-5-fluoro-3-(trifluoromethyl)aniline 105172-78-9 C₇H₄ClF₄N 213.56 Cl (2), F (5), CF₃ (3), NH₂ (1) High electronegativity; limited solubility in polar solvents
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 C₇H₅F₄N 179.11 F (2), CF₃ (5), NH₂ (1) Reduced steric hindrance; higher basicity than chloro analogs
5-Chloro-2-(trifluoromethyl)aniline 445-14-7 C₇H₅ClF₃N 195.57 Cl (5), CF₃ (2), NH₂ (1) Asymmetric substitution; moderate reactivity in Suzuki couplings
4-Chloro-3-(trifluoromethyl)aniline 320-51-4 C₇H₅ClF₃N 195.57 Cl (4), CF₃ (3), NH₂ (1) High thermal stability; used in polymer intermediates
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline 1706436-22-7 C₈H₆ClF₃NO 239.59 Cl (2), OCH₃ (5), CF₃ (3), NH₂ (1) Enhanced solubility in organic solvents due to methoxy group

Vibrational and Thermodynamic Properties

  • The addition of a fluoro substituent in this compound would further lower these wavenumbers, increasing molecular rigidity .
  • 3-(Trifluoromethyl)aniline (CAS 98-16-8): Exhibits weaker hydrogen bonding than fluorinated analogs, leading to lower melting points .

Key Research Findings

Electronic Effects : The trifluoromethyl group decreases electron density at the aromatic ring, directing electrophilic attacks to specific positions. Chloro and fluoro substituents further polarize the ring, influencing reaction pathways .

Positional Isomerism : For example, 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) exhibits higher thermal stability than its 2-chloro isomer due to reduced steric strain .

Applications: Fluorinated anilines are critical intermediates in synthesizing herbicides (e.g., sulfonylurea derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, suggests interesting interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF4N. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC7H4ClF4N
Molecular Weight201.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Studies indicate that the trifluoromethyl group enhances metabolic stability, while the halogen substituents may influence binding affinity to receptors and enzymes.

  • Receptor Interaction : The compound has been studied for its interaction with P2X receptors, which are involved in pain signaling pathways. It exhibits antagonistic properties, potentially useful in treating neuropathic pain .
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess antibacterial properties, particularly against multi-drug resistant strains of bacteria. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential as an antibacterial agent .

Antinociceptive Effects

A study focused on the effects of this compound in animal models demonstrated its ability to increase the mechanical withdrawal threshold, indicating pain relief. This was measured using von Frey filaments in neuropathic pain models, highlighting its potential as an analgesic agent .

Antibacterial Activity

The compound was tested against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. Results indicated potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, showcasing its potential as a new antibacterial agent .

Case Studies

  • Neuropathic Pain Model : In a study involving male Sprague-Dawley rats, the administration of this compound resulted in a marked increase in pain threshold when compared to control groups. This suggests its efficacy as a P2X3 receptor antagonist .
  • Antibacterial Efficacy : A series of experiments demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The findings support further exploration into its use as a therapeutic agent against infections caused by resistant bacterial strains .

Q & A

Q. Basic Characterization Workflow

  • FT-IR : Confirm NH₂ (~3400 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.
  • NMR : Report ¹H (δ 6.5–7.5 ppm for aromatic protons) and ¹³C (δ 110–150 ppm for CF₃-substituted carbons).
  • LCMS : Validate molecular weight (e.g., m/z 209 [M+H]⁺) and retention times (e.g., 0.81 minutes under acetonitrile-water gradients) .

What role does the trifluoromethyl group play in the compound’s reactivity during cross-coupling reactions?

Advanced Mechanistic Insight
The -CF₃ group stabilizes transition states via electron withdrawal, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura reactions). Key considerations:

  • Catalyst loading : Use 5 mol% Pd(PPh₃)₄ for efficient coupling with boronic acids.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via reverse-phase chromatography .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic Safety Protocol

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks (classified as Acute Tox. 4 for inhalation/dermal exposure) .
  • Emergency measures : Immediate eye washing and safety showers for spills.

How can this compound be utilized in the development of advanced polymeric materials?

Advanced Material Science Application
As a monomer, it enables synthesis of rod-coil block copolymers for:

  • Thermal stability : The -CF₃ group enhances thermal resistance (Tg >150°C).
  • Phase separation : Characterize via DSC (glass transition) and SAXS (nanoscale morphology).
  • Polymerization : Step-growth methods in DMF at 120°C yield high-molecular-weight polymers (Mw >50 kDa) .

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